Tetrahomomethionine
Description
Tetrahomomethionine (TetraHM) is a sulfur-containing non-proteinogenic amino acid derived from methionine through sequential chain elongation via the addition of methylene (-CH₂-) groups. It is a key intermediate in the biosynthesis of aliphatic glucosinolates (GSLs), a class of plant secondary metabolites involved in defense against pathogens and herbivores . TetraHM is enzymatically converted into 7-methylthioheptanaldoxime by cytochrome P450 CYP79F1, a critical step in the GSL pathway .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-amino-8-methylsulfanyloctanoic acid |
InChI |
InChI=1S/C9H19NO2S/c1-13-7-5-3-2-4-6-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |
InChI Key |
NBXNZQFZGOQQPE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural Comparison of Chain-Elongated Methionine Derivatives
| Compound | Carbon Chain Length | Molecular Formula* | Key Functional Groups |
|---|---|---|---|
| Homomethionine | 5 | C₆H₁₃NO₂S | Thioether (-S-), amine (-NH₂) |
| Dihomomethionine | 6 | C₇H₁₅NO₂S | |
| Trihomomethionine | 7 | C₈H₁₇NO₂S | |
| Tetrahomomethionine | 8 | C₉H₁₉NO₂S | |
| Pentahomomethionine | 9 | C₁₀H₂₁NO₂S | |
| Hexahomomethionine | 10 | C₁₁H₂₃NO₂S |
*Molecular formulas estimated based on methionine (C₅H₁₁NO₂S) with incremental CH₂ additions .
Functional Roles in Plant Metabolism
All compounds serve as precursors for aliphatic GSLs, but their specific biosynthetic pathways diverge:
- HM and DHM : Primarily feed into short-chain GSLs (e.g., 3-methylsulfinylpropyl GSL) .
- TriHM and TetraHM : Produce mid-chain GSLs (e.g., 7-methylthioheptyl GSL), which are abundant in Arabidopsis thaliana .
- PentaHM and HexaHM : Contribute to long-chain GSLs, which are less common and vary by plant species .
Enzyme specificity further differentiates these compounds.
Analytical Differentiation
Liquid chromatography-mass spectrometry (LC-MS) distinguishes these compounds by retention time and mass-to-charge (m/z) ratios. For example:
- TetraHM : m/z ~206 [M+H]⁺, elutes later than TriHM due to increased hydrophobicity .
- HexaHM : m/z ~234 [M+H]⁺, with the longest retention time .
Evolutionary and Ecological Significance
The diversification of chain-elongated methionine derivatives reflects plant adaptation to environmental stressors. Arabidopsis mutants lacking MAM1 (methionine elongation gene) show reduced TetraHM and mid-chain GSLs, compromising herbivore resistance . In contrast, HM and DHM are conserved across Brassicaceae, suggesting ancestral roles in basal defense .
Key Research Findings
Enzymatic Conversion: Early studies attributed the oxidation of chain-elongated methionines to flavin-containing monooxygenases . However, CYP79F1 (a cytochrome P450) was later identified as the primary catalyst for DHM, TriHM, and TetraHM .
Gene Co-Expression : In Arabidopsis, CYP79F1 co-expresses with MAM1 and MAM3, linking methionine elongation to GSL biosynthesis .
Biomedical Detection : TetraHM was identified as a differentially expressed metabolite in SLE serum, though its role in human pathophysiology remains unclear .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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